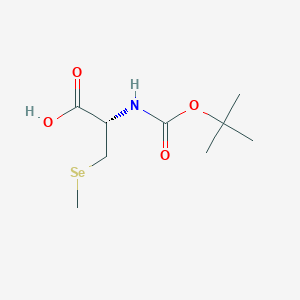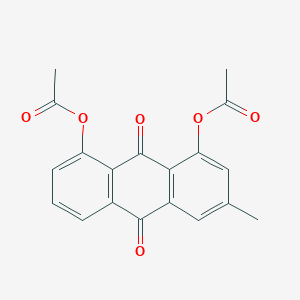![molecular formula C20H12N2 B13149418 Dibenzo[b,j][4,7]phenanthroline CAS No. 223-00-7](/img/structure/B13149418.png)
Dibenzo[b,j][4,7]phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core
準備方法
Synthetic Routes and Reaction Conditions
Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
科学的研究の応用
Dibenzo[b,j][4,7]phenanthroline has a wide range of scientific research applications:
作用機序
The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.
類似化合物との比較
Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:
Phenazine: Known for its antimicrobial and antitumor properties.
Phenanthroline: Used as a ligand in coordination chemistry and for its biological activities.
Quinoline: Widely used in the pharmaceutical industry for its antimalarial and anticancer properties.
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.
特性
CAS番号 |
223-00-7 |
|---|---|
分子式 |
C20H12N2 |
分子量 |
280.3 g/mol |
IUPAC名 |
quinolino[3,2-a]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H |
InChIキー |
UNCAYXRSJSUBAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



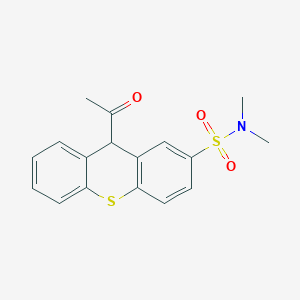
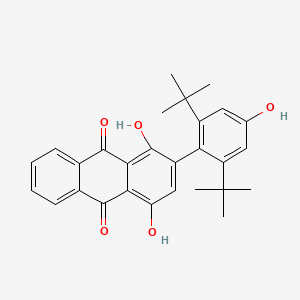
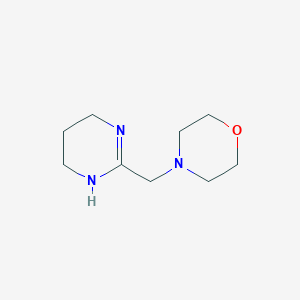
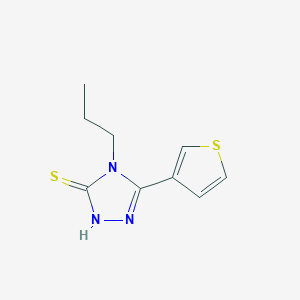
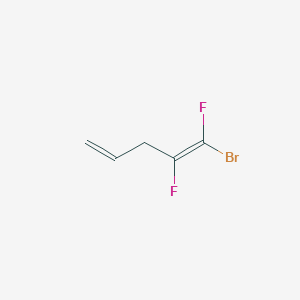
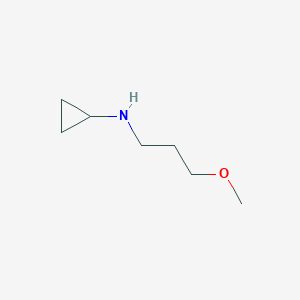
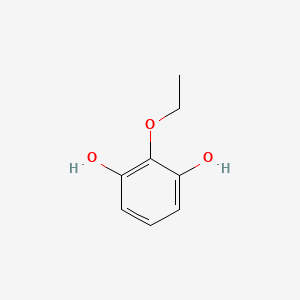
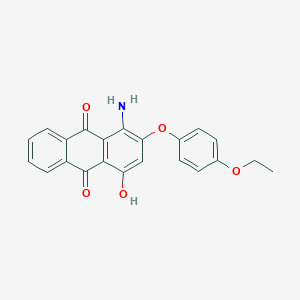
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
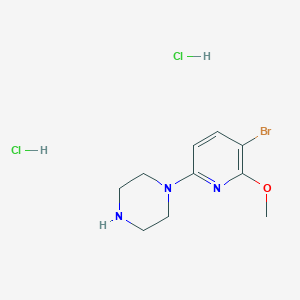
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
